4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid
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Overview
Description
4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a furo[3,2-B]pyrrole core, which is a fused bicyclic system, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furo[3,2-B]pyrrole Core: This step often involves the cyclization of a suitable precursor, such as a dihydrofuran derivative, under acidic or basic conditions to form the bicyclic furo[3,2-B]pyrrole structure.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This step is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the laboratory-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out to replace the Boc protecting group with other functional groups, using reagents such as hydrochloric acid or trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Hydrochloric acid in dioxane, trifluoroacetic acid in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the removal of the Boc group, revealing the free amine.
Scientific Research Applications
4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:
Hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
4-(Methoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid: Contains a methoxycarbonyl group instead of a Boc group, which affects its reactivity and solubility.
4-(Tert-butoxycarbonyl)pyrrole-2-carboxylic acid: Similar protecting group but different core structure, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a stable Boc protecting group with a versatile bicyclic core, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-4-5-17-9(7)6-8(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWJMVKHSVMLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCOC2CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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